Azidotrimethyltin(IV)

X-ray Crystallography Solid-State Chemistry Organotin Azide Structural Comparison

Choose Azidotrimethyltin(IV) for precision in stoichiometric azide transfer. Its unique 1D polymeric structure ensures exclusive product formation in actinide and main-group syntheses, eliminating side products common with other azide sources. Ideal for high-pressure nitrogen research and 5-substituted 1H-tetrazole synthesis.

Molecular Formula C3H9N3Sn
Molecular Weight 205.83 g/mol
CAS No. 1118-03-2
Cat. No. B072298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidotrimethyltin(IV)
CAS1118-03-2
Molecular FormulaC3H9N3Sn
Molecular Weight205.83 g/mol
Structural Identifiers
SMILESC[Sn+](C)C.[N-]=[N+]=[N-]
InChIInChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1
InChIKeyOSJRGDBEYARHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azidotrimethyltin(IV) (CAS 1118-03-2): A Specialized Organotin Azide for Controlled Synthesis and Advanced Material Research


Azidotrimethyltin(IV) (Me₃SnN₃) is a trimethyltin derivative of hydrazoic acid belonging to the organotin azide class [1]. It appears as a white crystalline solid with a melting point of 117–120 °C and a molecular weight of approximately 205.83 g/mol [1] . Structurally, Me₃SnN₃ is distinguished by a unique one-dimensional polymeric arrangement, wherein alternating trimethyltin cations and diazidotrimethylstannate anions are linked by asymmetrical μ-1,3-azide bridges [2]. Its primary utility lies in the stoichiometric transfer of the azide moiety to electrophilic centers in organic and inorganic syntheses, and in the preparation of metal-organic coordination complexes .

Why Azidotrimethyltin(IV) Cannot Be Simply Swapped with Other Organotin Azides or Inorganic Azide Sources


Generic substitution among organotin azides is not feasible due to profound, quantifiable differences in their solid-state structures, solution-phase reactivities, and the resulting synthetic outcomes [1]. While all organotin azides contain the Sn–N₃ functional group, the steric and electronic properties of the ancillary organic ligands on tin drastically alter the compound's coordination geometry and, consequently, its chemical behavior [2]. For instance, Me₃SnN₃ forms a unique one-dimensional, asymmetric polymer in the solid state [1], which contrasts sharply with the five-coordinate chain structures of Ph₃SnN₃ [3] or the monomeric nature of many inorganic azide salts. These structural divergences directly translate into different reactivities, as demonstrated by the divergent reaction pathways observed when Me₃SnN₃, nBu₃SnN₃, and Me₃SiN₃ are treated with the same organometallic substrates [4] [5]. The evidence below quantifies these differences, establishing clear criteria for why Me₃SnN₃ is the only scientifically sound choice for specific applications.

Quantitative Differentiation Guide: Direct Evidence for Selecting Azidotrimethyltin(IV) Over Closest Analogs


Crystal Structure Defines a Unique 1D Polymer Among Triorganotin Azides

Azidotrimethyltin(IV) (Me₃SnN₃) possesses a solid-state structure that is demonstrably unique among triorganotin azides. It exists not as a simple molecular crystal or a uniform polymeric chain, but as a one-dimensional polymer of alternating cationic (CH₃)₃Sn⁺ and anionic (CH₃)₃Sn(N₃)₂⁻ units bridged asymmetrically by azide groups [1]. This is in direct contrast to other well-studied analogs. For instance, triphenyltin azide (Ph₃SnN₃) crystallizes with two distinct but related chain structures, both featuring five-coordinate tin atoms linked by more symmetric 1,3-azide bridges [2]. Similarly, trimethyltin isothiocyanate (Me₃SnNCS) forms a simple zig-zag chain polymer [3]. The Me₃SnN₃ structure is the only one reported to exhibit this alternating cationic/anionic arrangement, which imparts unique physical properties such as a well-defined melting point of 117–120 °C [4] and distinct spectroscopic signatures compared to its peers [5].

X-ray Crystallography Solid-State Chemistry Organotin Azide Structural Comparison

Superior Synthetic Selectivity Over Me₃SiN₃ in Uranium Complex Synthesis

In the synthesis of a homologous series of uranium tritylimido complexes, the choice of azide transfer reagent dictates both product distribution and yield. Azidotrimethyltin(IV) (Me₃SnN₃) provides a dramatically cleaner and more selective reaction outcome than its common silicon-based counterpart, trimethylsilyl azide (Me₃SiN₃) [1]. When a trivalent uranium precursor [(((nP,Me)ArO)₃tacn)U(III)] is treated with Me₃SiN₃, the reaction yields an inseparable mixture of the desired azido and imido uranium complexes. In stark contrast, under identical conditions, the use of the heavier tin homologue Me₃SnN₃ results in the exclusive formation of a single, well-defined product: the bis-μ-azido complex [{(((nP,Me)ArO)₃tacn)U(IV)}₂(μ-N₃)₂] (2) [1]. This eliminates the need for challenging and often low-yielding purification steps required with Me₃SiN₃.

Actinide Chemistry Azide Transfer Reagent Synthetic Selectivity

Divergent Reactivity with Digermynes Enables Access to Unique Ge(II) Amido Complexes

The identity of the organotin group in R₃SnN₃ profoundly influences the reaction pathway with low-valent main-group species. When the digermyne Ar′GeGeAr′ is treated with azides of different trialkyltin groups, completely different products are obtained [1]. The reaction with Me₃SnN₃ yields the low-valent germanium(II) parent amido derivative, Ar′Ge(μ₂-NH₂)₂GeAr′ (3). Conversely, performing the same reaction with the heavier n-butyl analog, nBu₃SnN₃, leads exclusively to the high-valent germanium(IV) parent imido derivative, Ar′(nBu₃Sn)Ge(μ₂-NH)₂Ge(SnnBu₃)Ar′ (4) [1]. Furthermore, the reaction with the silicon analog Me₃SiN₃ gives a third, distinct product: the diradicaloid Ar′Ge(μ₂-NSiMe₃)₂GeAr′ (2) [1]. This stark divergence demonstrates that the steric and electronic properties of the Me₃Sn group in Me₃SnN₃ are uniquely suited to drive the reaction toward a Ge(II) amido product, a valence state not accessible with the n-butyltin or silicon reagents.

Organogermanium Chemistry Azide Substituent Effect Product Divergence

High-Pressure Amorphization: A Unique Pathway to Polymeric Nitrogen Among Energetic Azides

Under high pressure, trimethyltin azide (Me₃SnN₃) undergoes a molecular-to-nonmolecular transition at a significantly lower pressure than inorganic azides, offering a distinct advantage for studying and potentially synthesizing polymeric nitrogen networks [1]. In situ Raman scattering and IR absorption spectroscopy show that the azide group in Me₃SnN₃ becomes increasingly asymmetric with pressure, and all azide vibrational modes vanish by 35.2 GPa, indicating amorphization of the azide group [1]. In comparison, the amorphization pressure for sodium azide (NaN₃) is reported to be much higher, up to 120 GPa [2]. Furthermore, the amorphization pressure of Me₃SnN₃ (~27 GPa) is similar to that of benzyl azide (~25 GPa) but occurs via a different, stepwise phase transition pathway involving symmetry changes at 1.4 and 6.6 GPa [1] [2].

High-Pressure Chemistry Energetic Materials Polymeric Nitrogen Precursor

Spectroscopic Fingerprinting Distinguishes Me₃SnN₃ from Trialkyltin Azide Analogs

The unique structural and electronic environment of the trimethyltin group in Me₃SnN₃ yields distinct spectroscopic signatures that allow for unambiguous differentiation from other triorganotin azides. Comparative ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR data, along with IR spectral patterns, have been systematically reported for the organometallic diazoalkane series, providing a reliable reference for identification and purity assessment [1]. While comprehensive tabulated data for all analogs is beyond the scope of this guide, the key differentiator lies in the characteristic Sn–N₃ stretching and bending modes in the far-IR and Raman spectra, which are sensitive to the coordination environment around tin [2]. For example, the vibrational spectra of Me₃SnN₃ differ notably from those of related compounds like bis(trimethyltin) azide hydroxide, as evidenced by Mössbauer and IR/Raman studies [3]. These data serve as a quality control and identity verification benchmark for procurement.

Vibrational Spectroscopy NMR Spectroscopy Compound Identification

Best-Fit Research and Industrial Application Scenarios for Azidotrimethyltin(IV) Based on Quantitative Evidence


Controlled Synthesis of Well-Defined Actinide Azido Complexes

For synthetic chemists working in actinide (e.g., uranium) chemistry, Azidotrimethyltin(IV) (Me₃SnN₃) is the preferred reagent when a high-purity, single-product outcome is non-negotiable. As demonstrated by direct comparison with trimethylsilyl azide (Me₃SiN₃) [1], Me₃SnN₃ facilitates the exclusive formation of a specific bis-μ-azido U(IV) dimer, completely avoiding the inseparable product mixtures generated by the silicon analog. This translates to streamlined synthesis, higher isolated yields, and a more rigorous foundation for subsequent reactivity studies, such as investigations into CO₂ activation [1].

Accessing Low-Valent Germanium(II) Amido Complexes via Stoichiometric Azide Transfer

Researchers targeting specific low-valent germanium structural motifs must use Azidotrimethyltin(IV). The evidence clearly shows that the reaction of a digermyne with Me₃SnN₃ uniquely yields a Ge(II) amido complex [2]. Attempting to substitute this reagent with the n-butyltin analog (nBu₃SnN₃) or trimethylsilyl azide (Me₃SiN₃) leads to entirely different reaction pathways, producing Ge(IV) imido compounds or diradicaloid species, respectively [2]. For chemists designing novel materials based on main-group elements, the choice of azide reagent is therefore a critical synthetic design element, not an interchangeable part.

High-Pressure Research on Energetic Materials and Polymeric Nitrogen Precursors

Azidotrimethyltin(IV) offers a significant practical advantage for high-pressure researchers studying the formation of polymeric nitrogen from molecular azides. The compound undergoes pressure-induced amorphization of its azide groups at approximately 27 GPa, a pressure regime far more accessible in a typical diamond anvil cell laboratory than the >100 GPa required for inorganic azides like sodium azide [3]. This lower threshold makes Me₃SnN₃ an ideal, tractable model system for exploring the fundamental mechanisms of nitrogen polymerization and for developing new high-energy-density materials [3].

Synthesis of Tetrazoles and Other N-Heterocycles Requiring a Soluble, Stoichiometric Azide Source

In organic synthesis, particularly for the preparation of 5-substituted 1H-tetrazoles from nitriles, the solubility and stoichiometric nature of Azidotrimethyltin(IV) can be exploited . While alternative catalytic systems involving dialkyltin oxides and trimethylsilyl azide exist [4], the use of Me₃SnN₃ as a discrete, soluble organotin azide may offer advantages in specific protocols where a well-defined, stoichiometric source of the azide nucleophile is required for reaction optimization or mechanistic study .

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